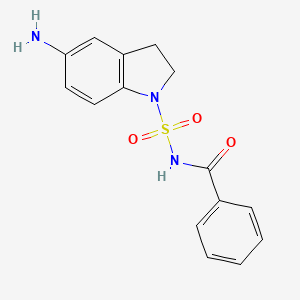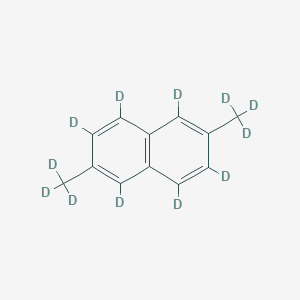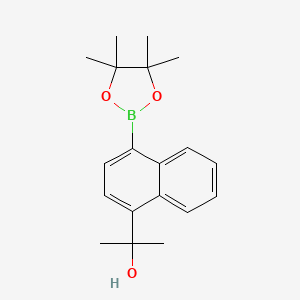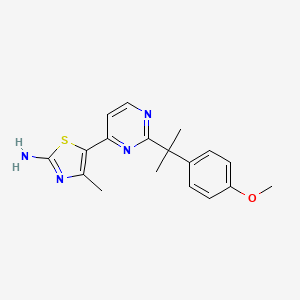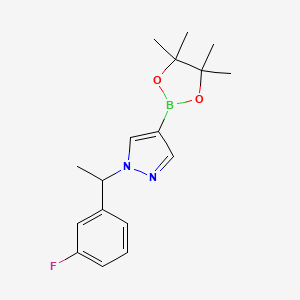![molecular formula C10H18O3 B1472584 [4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol CAS No. 2060063-57-0](/img/structure/B1472584.png)
[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol
Overview
Description
“[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol” is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 . It is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h8-11H,1-7H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol” is an oil that is stored at room temperature .Scientific Research Applications
Asymmetric Synthesis
"[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol" derivatives have been explored for their utility in asymmetric synthesis. For instance, they have been used as chiral auxiliaries in the asymmetric synthesis of α-hydroxy esters, exploiting bidentate chelation-controlled alkylation of glycolate enolate for enantioselective reactions (Jung, Ho, & Kim, 2000).
Catalysis and Reaction Mechanisms
The compound has found applications in catalysis, particularly in the acid-catalysed condensation reactions of glycerol with various aldehydes to produce cyclic acetals and potential platform chemicals. This research highlights its role in generating precursors for valuable chemical derivatives (Deutsch, Martin, & Lieske, 2007).
Crystal Structure Analysis
Research on the crystal structure of related dioxolane derivatives provides insights into the molecular configuration and potential applications in materials science. Such studies contribute to understanding the stereochemical aspects of these compounds, which is crucial for designing substances with desired physical and chemical properties (Li, Wang, & Chen, 2001).
Biological Activity
The study of the biological activity of dioxolane-related compounds, including their synthesis and structural characterization, opens avenues for their application in medicinal chemistry and drug development. Such investigations aim to explore their potential as bioactive molecules or as intermediates in the synthesis of pharmaceutical agents (Yuan, Li, Zhang, & Yuan, 2017).
Materials Science
The interaction of dioxolane derivatives with other substances, such as in the study of surface tension and density of mixtures, contributes to the understanding of their physical properties and potential applications in developing new materials and chemical processes (Calvo, Pintos, Amigo, & Bravo, 2004).
Safety and Hazards
This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADYOHIIGSIHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



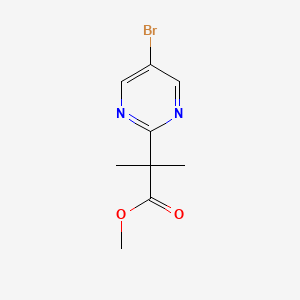
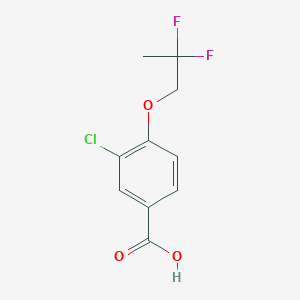
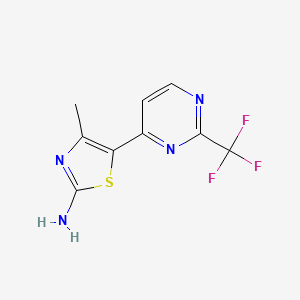

![tert-Butyl 2-({[2-(methylamino)-2-oxoethyl]amino}carbonyl)-1-hydrazinecarboxylate](/img/structure/B1472508.png)
